REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.Cl.[C:12]([S:16][CH2:17][C:18](=O)[CH2:19][C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])([CH3:15])([CH3:14])[CH3:13]>CC(O)(C)C>[C:12]([S:16][C:17]1[C:7]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:8]=2)[NH:9][C:18]=1[CH2:19][C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])([CH3:15])([CH3:14])[CH3:13] |f:0.1|
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Name
|
|
Quantity
|
70.66 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)NN.Cl
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Name
|
methyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate
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Quantity
|
99.54 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)SCC(CC(C(=O)OC)(C)C)=O
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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CC(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated at
|
Type
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TEMPERATURE
|
Details
|
a gentle reflux for 48 hours
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Duration
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48 h
|
Type
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CUSTOM
|
Details
|
the precipitated NH4Cl was removed by filtration
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Type
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CONCENTRATION
|
Details
|
The residue was concentrated
|
Type
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CUSTOM
|
Details
|
Evaporation of the appropriate fraction
|
Type
|
CUSTOM
|
Details
|
gave an orange-brown solid which
|
Type
|
CUSTOM
|
Details
|
was crystallized from EtOH (100 ml)
|
Type
|
CUSTOM
|
Details
|
Yield from two crops
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC1=C(NC2=CC=C(C=C12)OC)CC(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |